N'-Hydroxythiane-2-carboximidamide

Description

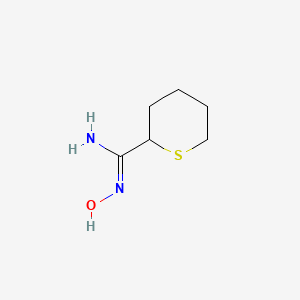

N'-Hydroxythiane-2-carboximidamide is a sulfur-containing heterocyclic compound characterized by a thiane ring (a six-membered saturated sulfur heterocycle) substituted with a hydroxamic acid group (-N'-OH) and a carboximidamide moiety (-C(=NH)-NH₂) at the 2-position. Its molecular formula is C₆H₁₀N₂OS, with a molecular weight of 158.22 g/mol. While direct pharmacological or toxicological data are scarce in the provided evidence, its structural analogs suggest applications in medicinal chemistry and catalysis .

Properties

Molecular Formula |

C6H12N2OS |

|---|---|

Molecular Weight |

160.24 g/mol |

IUPAC Name |

N'-hydroxythiane-2-carboximidamide |

InChI |

InChI=1S/C6H12N2OS/c7-6(8-9)5-3-1-2-4-10-5/h5,9H,1-4H2,(H2,7,8) |

InChI Key |

HIFFWYPOGJRTCB-UHFFFAOYSA-N |

Isomeric SMILES |

C1CCSC(C1)/C(=N/O)/N |

Canonical SMILES |

C1CCSC(C1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxythiane-2-carboximidamide typically involves the reaction of thiane-2-carboximidamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Starting Material: Thiane-2-carboximidamide

Reagent: Hydroxylamine

Conditions: The reaction is typically conducted in an aqueous or alcoholic medium at a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of N’-Hydroxythiane-2-carboximidamide may involve a multi-step process to ensure high yield and purity. The process includes:

Preparation of Thiane-2-carboximidamide: This is achieved through the cyclization of appropriate precursors.

Reaction with Hydroxylamine: The prepared thiane-2-carboximidamide is then reacted with hydroxylamine under optimized conditions to produce N’-Hydroxythiane-2-carboximidamide.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxythiane-2-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted thiane-2-carboximidamides.

Scientific Research Applications

N’-Hydroxythiane-2-carboximidamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N’-Hydroxythiane-2-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural and molecular differences between N'-Hydroxythiane-2-carboximidamide and its closest analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents |

|---|---|---|---|---|

| This compound | C₆H₁₀N₂OS | 158.22 | Saturated thiane ring | N'-hydroxy, carboximidamide |

| (Z)-N'-Hydroxythiophene-2-carboximidamide | C₅H₆N₂OS | 142.18 | Aromatic thiophene ring | N'-hydroxy, carboximidamide |

| N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide | C₁₃H₁₁ClN₂O | 246.69 | Benzene rings (two) | Chlorophenyl, N'-hydroxy, carboximidamide |

Key Observations:

Core Structure: The saturated thiane ring in this compound contrasts with the aromatic thiophene (five-membered) and benzene (six-membered) rings in analogs. Thiophene-based analogs (e.g., (Z)-N'-Hydroxythiophene-2-carboximidamide) exhibit π-electron delocalization, which could enhance interactions in biological systems (e.g., enzyme binding) compared to the thiane derivative .

Functional Groups: All compounds share the N'-hydroxycarboximidamide group, a known metal-chelating moiety. This group is critical in inhibiting metalloenzymes (e.g., histone deacetylases) or stabilizing transition states in catalysis . The chlorophenyl substituent in N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide introduces steric bulk and electron-withdrawing effects, which may alter binding affinity or metabolic stability compared to the simpler thiane derivative .

Molecular Weight and Solubility :

- This compound (MW 158.22) is smaller than the chlorophenyl analog (MW 246.69), suggesting better membrane permeability. However, the saturated thiane ring may reduce aqueous solubility compared to aromatic analogs due to decreased polarity .

Biological Activity

N'-Hydroxythiane-2-carboximidamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the molecular formula C₆H₁₂N₂OS and is classified under thiane derivatives. Its structure features a thiane ring, which contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These compounds can disrupt bacterial cell wall synthesis and inhibit protein biosynthesis, making them potential candidates for developing new antimicrobial agents.

- Mechanisms of Action :

- Inhibition of Cell Wall Synthesis : Compounds targeting transglycosylases and transpeptidases can prevent the formation of peptidoglycan layers in bacterial cell walls.

- Disruption of Protein Synthesis : Certain derivatives inhibit ribosomal function, leading to reduced bacterial growth.

| Compound | Mechanism | Target Organism | Reference |

|---|---|---|---|

| This compound | Cell wall synthesis inhibition | Staphylococcus aureus | |

| Similar thiane derivatives | Protein synthesis inhibition | Escherichia coli |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various mammalian cell lines. In vitro assays reveal its potential as an anticancer agent.

- Cytotoxic Assays :

- MTT Assay : This assay measures cell viability and proliferation. Preliminary results suggest that this compound exhibits IC₅₀ values lower than 10 μM against certain cancer cell lines.

- Colony Forming Assays : Used to assess anchorage-independent growth, indicating the compound's potential to inhibit tumorigenicity.

| Cell Line | IC₅₀ (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | <10 | Induction of apoptosis | |

| MCF-7 | <5 | Cell cycle arrest |

Case Studies

-

Study on Antimicrobial Effects :

A recent study explored the antimicrobial efficacy of this compound against resistant strains of bacteria. The compound demonstrated significant inhibition against Klebsiella pneumoniae and Staphylococcus aureus, showcasing its potential as a lead compound for drug development. -

Cytotoxicity in Cancer Research :

A case study involving the use of this compound on breast cancer cell lines highlighted its ability to induce apoptosis through mitochondrial pathways. The results indicated a promising avenue for further exploration in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.